molecular formula C7H4F9IO B1471151 (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol CAS No. 261503-77-9

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Cat. No. B1471151
CAS RN: 261503-77-9
M. Wt: 402 g/mol
InChI Key: WJEAGGFJUHJNFN-HNQUOIGGSA-N
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Description

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol, commonly referred to as HIF-I, is a halogenated organic compound with a wide range of potential applications in the scientific community. It is a colorless, volatile liquid with a strong odor and is soluble in water, alcohol, and other organic solvents. HIF-I has a wide variety of uses in the scientific research field, including synthesis, analytical chemistry, and biological research.

Scientific Research Applications

Reactivity and Synthetic Applications

  • Valence-bond Isomer Chemistry : Compounds with hexafluoro and trifluoromethyl groups have been explored for their reactivity as dipolarophiles in cycloaddition reactions. For example, hexafluorobicyclo[2.2.0]hexa-2,5-diene derivatives demonstrate active dipolarophile behavior, reacting with 1,3-dipoles to yield adducts. These reactions are indicative of the unique reactivity patterns that fluorinated compounds possess, which could be relevant for synthesizing novel organic materials or intermediates in organic synthesis (Barlow et al., 1973).

  • Polyhalogenoallenes Synthesis : The synthesis of perfluoro-(3-methylbuta-1,2-diene) through dehydrohalogenation processes illustrates the potential for creating highly fluorinated olefins. Such compounds are useful for studying the effects of fluorination on molecular stability and reactivity, which could inform the development of new materials or pharmaceuticals (Banks et al., 1969).

  • Stereoselective Syntheses : The preparation of fluorinated hexatrienes and decapentaenes via palladium-catalyzed cross-coupling reactions highlights the strategic use of fluorinated reagents for constructing complex, highly fluorinated structures. These methodologies could be applicable in synthesizing fluorinated analogs of bioactive compounds or materials with unique physical properties (Liu & Burton, 2009).

Material Science and Fluorochemistry

  • Fluorinated Materials : The investigation into the photochemical rearrangement of acyclic perfluoroalkyl and polyfluoroalkyl olefins demonstrates the potential for using fluorinated compounds in materials science. These compounds could lead to materials with novel properties, such as increased resistance to solvents, oils, and thermal degradation, which are valuable in various industrial applications (Fields et al., 1982).

  • Oxidative Strength of Fluorinated Reagents : The study of hexafluoroisopropanol as a solvent to enhance the reactivity of hypervalent iodine reagents showcases the interplay between fluorinated solvents and reagents in promoting or controlling chemical reactions. This research could provide insights into designing more efficient and selective oxidative processes in synthetic chemistry (Colomer et al., 2016).

properties

IUPAC Name

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAGGFJUHJNFN-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 2
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 3
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 4
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 5
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 6
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

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